molecular formula C22H28N2O6 B12317762 Oxalic acid;4-phenylpyrrolidin-3-ol

Oxalic acid;4-phenylpyrrolidin-3-ol

Cat. No.: B12317762
M. Wt: 416.5 g/mol
InChI Key: NOUNDKZSXRRIAB-UHFFFAOYSA-N
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Description

Oxalic acid;4-phenylpyrrolidin-3-ol is a compound that combines the properties of oxalic acid and 4-phenylpyrrolidin-3-ol Oxalic acid is a naturally occurring dicarboxylic acid found in many plants, while 4-phenylpyrrolidin-3-ol is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;4-phenylpyrrolidin-3-ol typically involves the reaction of oxalic acid with 4-phenylpyrrolidin-3-ol under specific conditions. One common method involves the use of oxalic acid dihydrate and 4-phenylpyrrolidin-3-ol in a solvent such as ethanol, followed by heating to promote the reaction . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of oxalic acid involves the oxidation of carbohydrates, such as glucose or sucrose, using nitric acid . This process yields oxalic acid, which can then be purified and used in further reactions. The production of 4-phenylpyrrolidin-3-ol involves the synthesis of pyrrolidine derivatives, which are then functionalized to introduce the phenyl and hydroxyl groups .

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;4-phenylpyrrolidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield oxides, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of oxalic acid;4-phenylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to oxalic acid;4-phenylpyrrolidin-3-ol include other pyrrolidine derivatives and dicarboxylic acids, such as:

    Pyrrolidine-2,5-dione: A derivative of pyrrolidine with similar structural features.

    Succinic acid: Another dicarboxylic acid with similar chemical properties.

Uniqueness

This compound is unique due to its combination of the pyrrolidine ring and the oxalic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C22H28N2O6

Molecular Weight

416.5 g/mol

IUPAC Name

oxalic acid;4-phenylpyrrolidin-3-ol

InChI

InChI=1S/2C10H13NO.C2H2O4/c2*12-10-7-11-6-9(10)8-4-2-1-3-5-8;3-1(4)2(5)6/h2*1-5,9-12H,6-7H2;(H,3,4)(H,5,6)

InChI Key

NOUNDKZSXRRIAB-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)O)C2=CC=CC=C2.C1C(C(CN1)O)C2=CC=CC=C2.C(=O)(C(=O)O)O

Origin of Product

United States

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